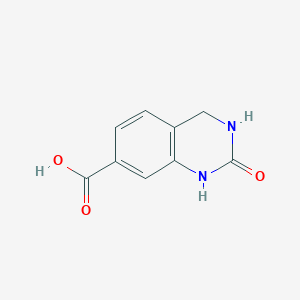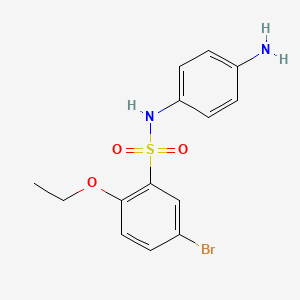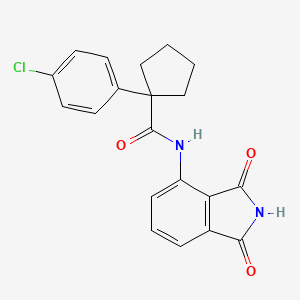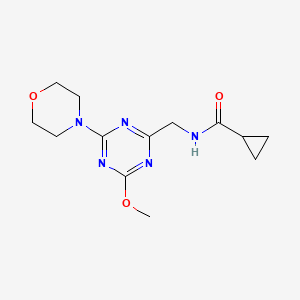
2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It is a nitrogen-rich heterocyclic compound . These types of compounds constitute a major portion of naturally occurring and biologically active compounds . They have gained considerable attention in biomedical and pharmaceutical industries .
Synthesis Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is carried out in solvent-free conditions via the Biginelli reaction . The protocol is environmentally benign with mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be represented by the InChI code: 1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid include a molecular weight of 192.17 . It is a powder at room temperature .科学的研究の応用
Synthesis and Structural Studies
Synthesis Process and Rearrangements : The compound 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be synthesized through a process involving the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea. This method leads to the formation of various derivatives of 2-oxo-1,2,3,4-tetrahydroquinazoline, avoiding the creation of isomeric indoles. The catalytic reduction of these compounds results in different dihydro-derivatives, demonstrating the compound's versatility in chemical synthesis and rearrangements (Armarego & Milloy, 1973).
Structural Characterization and Molecular Docking : New derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylate, similar in structure to 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, have been synthesized and structurally characterized. These derivatives have been evaluated using methods like NMR spectroscopy, X-ray crystallography, and molecular docking, providing insights into their potential interactions with protein database inhibitors (Hayani et al., 2021).
Potential Medical Applications
Anticancer Activity : Research has been conducted on similar compounds like 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives for their potential anticancer effects. These compounds have shown significant activity against the breast cancer MCF-7 cell line, indicating the potential therapeutic applications of related quinazoline derivatives in cancer treatment (Gaber et al., 2021).
Antibacterial Activities : Similar compounds, such as 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized and shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative organisms. These findings suggest the potential for developing antibacterial agents from quinazoline derivatives (Cooper et al., 1990).
Safety and Hazards
The safety information for 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
The future directions for research on 2-Oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid could involve further exploration of its synthesis methods, its potential biological activities, and its applications in the biomedical and pharmaceutical industries. Given the interest in similar compounds, it’s likely that this compound could also garner attention in the scientific community .
特性
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-1-2-6-4-10-9(14)11-7(6)3-5/h1-3H,4H2,(H,12,13)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQWJBJQHOEFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2772300.png)
![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)



![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)
![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)

![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)
